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Compound of Interest

Compound Name: 2-Cyclohexyl-5-methylphenol

Cat. No.: B074836 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of the structural elucidation of 2-
Cyclohexyl-5-methylphenol. Due to the limited availability of published experimental spectral

data for this specific compound, this guide focuses on predicted spectroscopic data, standard

analytical methodologies, and the logical workflow for structural confirmation. The information

presented herein is intended to serve as a valuable resource for researchers and scientists

involved in the characterization of phenolic compounds and related small molecules.

Compound Identification
Property Value

IUPAC Name 2-Cyclohexyl-5-methylphenol[1]

Synonyms 4-Cyclohexyl-3-hydroxytoluene

CAS Number 1596-13-0

Molecular Formula C₁₃H₁₈O[1]

Molecular Weight 190.28 g/mol [1]

SMILES CC1=CC(=C(C=C1)C2CCCCC2)O[1]

InChI Key SRGATTGYDONWOU-UHFFFAOYSA-N[1]
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Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 2-Cyclohexyl-5-
methylphenol. These predictions are generated using established algorithms and provide a

baseline for the expected spectral characteristics of the compound.

Predicted ¹H NMR Data (500 MHz, CDCl₃)
Chemical Shift
(ppm)

Multiplicity Integration Assignment

~7.0 - 7.2 d 1H Ar-H

~6.7 - 6.9 d 1H Ar-H

~6.6 - 6.7 s 1H Ar-H

~4.5 - 5.5 br s 1H OH

~2.8 - 3.0 m 1H Ar-CH-(cyclohexyl)

~2.3 s 3H Ar-CH₃

~1.2 - 1.9 m 10H Cyclohexyl-CH₂

Predicted ¹³C NMR Data (125 MHz, CDCl₃)
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Chemical Shift (ppm) Carbon Type Assignment

~150 - 155 C Ar-C-OH

~135 - 140 C Ar-C-CH₃

~130 - 135 C Ar-C-Cyclohexyl

~128 - 130 CH Ar-CH

~125 - 128 CH Ar-CH

~115 - 120 CH Ar-CH

~35 - 40 CH Ar-CH-(cyclohexyl)

~30 - 35 CH₂ Cyclohexyl-CH₂

~25 - 30 CH₂ Cyclohexyl-CH₂

~20 - 25 CH₃ Ar-CH₃

Predicted Mass Spectrometry Data (Electron Ionization)
m/z Predicted Fragment

190 [M]⁺ (Molecular Ion)

175 [M - CH₃]⁺

107 [M - C₆H₁₁]⁺ (Loss of cyclohexyl radical)

91 [C₇H₇]⁺ (Tropylium ion)

Predicted Infrared (IR) Spectroscopy Data
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Wavenumber (cm⁻¹) Intensity Assignment

3600 - 3200 Strong, Broad O-H stretch (phenolic)

3100 - 3000 Medium C-H stretch (aromatic)

2950 - 2850 Strong C-H stretch (aliphatic)

1600 - 1450 Medium-Strong C=C stretch (aromatic ring)

1260 - 1180 Strong C-O stretch (phenol)

850 - 750 Strong
C-H out-of-plane bend

(aromatic)

Predicted UV-Visible Spectroscopy Data
For aromatic compounds like 2-Cyclohexyl-5-methylphenol, two main absorption bands are

expected.[2] The primary band is anticipated around 220 nm, with a secondary, less intense

band around 270-280 nm. The presence of alkyl and hydroxyl substituents on the benzene ring

may cause a slight bathochromic (red) shift of these absorption maxima.

Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of solid organic

compounds like 2-Cyclohexyl-5-methylphenol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol outlines the general procedure for obtaining ¹H and ¹³C NMR spectra.

Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.6-0.7 mL of a

deuterated solvent (e.g., CDCl₃, DMSO-d₆).[3] The solvent should be chosen based on the

sample's solubility and its residual peak should not interfere with the analyte's signals.

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane

(TMS), for referencing the chemical shifts to 0 ppm.[4]

Transfer to NMR Tube: Filter the solution into a clean, dry 5 mm NMR tube.
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Instrument Setup: Place the NMR tube in the spectrometer's probe. Tune and shim the

instrument to ensure a homogeneous magnetic field.

Acquisition of ¹H NMR Spectrum:

Acquire a ¹H NMR spectrum using a standard pulse program.

Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).

Use an appropriate number of scans to achieve a good signal-to-noise ratio.

Acquisition of ¹³C NMR Spectrum:

Acquire a proton-decoupled ¹³C NMR spectrum.

Set the spectral width to cover the expected range of carbon signals (e.g., 0-200 ppm).

A larger number of scans and a longer relaxation delay may be necessary due to the lower

natural abundance and longer relaxation times of ¹³C nuclei.

Data Processing: Process the raw data by applying Fourier transformation, phase correction,

and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the

relative number of protons.

Mass Spectrometry (MS)
This protocol describes a general method for obtaining a mass spectrum using gas

chromatography-mass spectrometry (GC-MS).

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile

organic solvent such as dichloromethane or methanol.

GC-MS System: Use a GC system equipped with a capillary column suitable for the analysis

of phenolic compounds (e.g., a non-polar or medium-polarity column). The GC is coupled to

a mass spectrometer, typically with an electron ionization (EI) source.

Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.
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Chromatographic Separation: The sample is vaporized and carried by an inert gas through

the GC column, where separation of components occurs based on their boiling points and

interactions with the stationary phase.

Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's

ion source. In EI, high-energy electrons bombard the molecules, causing ionization and

fragmentation.

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-

charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

Detection: The separated ions are detected, and a mass spectrum is generated, which is a

plot of ion intensity versus m/z.

Infrared (IR) Spectroscopy
For solid samples, the Attenuated Total Reflectance (ATR) or KBr pellet methods are commonly

used.

ATR Method:

Instrument Background: Record a background spectrum of the clean ATR crystal.

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

Pressure Application: Apply pressure to ensure good contact between the sample and the

crystal.

Spectrum Acquisition: Acquire the IR spectrum over the desired range (e.g., 4000-400 cm⁻¹).

Cleaning: Clean the ATR crystal thoroughly with an appropriate solvent after analysis.

KBr Pellet Method:

Sample Preparation: Grind a small amount of the solid sample (1-2 mg) with approximately

100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.
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Pellet Formation: Place the mixture in a pellet press and apply high pressure to form a

transparent or translucent pellet.

Spectrum Acquisition: Place the KBr pellet in the sample holder of the IR spectrometer and

acquire the spectrum.

UV-Visible (UV-Vis) Spectroscopy
This protocol is for obtaining a UV-Vis spectrum of a compound in solution.

Solvent Selection: Choose a solvent that is transparent in the UV-Vis region of interest

(typically above 200 nm) and in which the sample is soluble. Ethanol or methanol are

common choices for phenolic compounds.

Sample Preparation: Prepare a dilute solution of the sample in the chosen solvent. The

concentration should be adjusted to give an absorbance reading between 0.1 and 1.0 at the

wavelength of maximum absorbance (λ_max).

Instrument Blank: Fill a cuvette with the pure solvent and use it to zero the

spectrophotometer (record a baseline).

Sample Measurement: Fill a matched cuvette with the sample solution and place it in the

spectrophotometer.

Spectrum Acquisition: Scan the sample over the desired wavelength range (e.g., 200-400

nm) to obtain the absorption spectrum.

Data Analysis: Identify the wavelength(s) of maximum absorbance (λ_max).

Structural Elucidation Workflow
The structural elucidation of an unknown compound is a systematic process that integrates

data from various analytical techniques. The following diagram illustrates the logical workflow

for confirming the structure of 2-Cyclohexyl-5-methylphenol.
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Preliminary Analysis

Spectroscopic Analysis

Data Interpretation

Conclusion

2-Cyclohexyl-5-methylphenol
(C13H18O)

Mass Spectrometry (MS) Infrared (IR) Spectroscopy NMR Spectroscopy
(1H, 13C, 2D) UV-Vis Spectroscopy

Molecular Weight = 190
Fragmentation Pattern

Functional Groups:
-OH (phenol)

- Aromatic C=C
- Aliphatic C-H

Proton & Carbon Environments
Connectivity (2D NMR)

Aromatic Chromophore
(Phenolic System)

Confirmed Structure of
2-Cyclohexyl-5-methylphenol

Click to download full resolution via product page

A logical workflow for the structural elucidation of 2-Cyclohexyl-5-methylphenol.

Conclusion
The structural elucidation of 2-Cyclohexyl-5-methylphenol can be systematically achieved

through the combined application of modern spectroscopic techniques. While experimental

data for this specific molecule is not readily available in the public domain, this guide provides a

robust framework based on predicted data and standard analytical protocols. The presented

workflow, from preliminary analysis to the integration of mass spectrometry, infrared and

nuclear magnetic resonance spectroscopy, and UV-Vis spectroscopy, offers a clear path for the

unambiguous confirmation of its chemical structure. This guide serves as a practical resource
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for researchers in the fields of chemistry and drug development engaged in the

characterization of novel or known small molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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